molecular formula C10H22N2O2 B15304070 tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

Cat. No.: B15304070
M. Wt: 202.29 g/mol
InChI Key: CPSNFVCRCHVXIF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(methylamino)butan-2-yl]carbamate is a synthetic intermediate of interest in organic and medicinal chemistry research. This compound features a carbamate group protected by a tert-butyl moiety (Boc), a common protecting group used to shield amines from reactive conditions during multi-step synthesis . The presence of both a secondary amine and a protected carbamate group on the molecular scaffold makes it a versatile building block for the construction of more complex molecules. Researchers utilize such Boc-protected intermediates in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl N-[1-(methylamino)butan-2-yl]carbamate

InChI

InChI=1S/C10H22N2O2/c1-6-8(7-11-5)12-9(13)14-10(2,3)4/h8,11H,6-7H2,1-5H3,(H,12,13)

InChI Key

CPSNFVCRCHVXIF-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(methylamino)butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(methylamino)butan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(methylamino)butan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. It is used to investigate the interactions between small molecules and biological macromolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in modulating biological pathways and its potential use in drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2). These interactions affect cellular signaling pathways and can modulate various physiological processes .

Comparison with Similar Compounds

tert-Butyl N-[[1-(Methylamino)cyclobutyl]methyl]carbamate (CAS 1858137-24-2)

  • Structure : Replaces the linear butan-2-yl chain with a cyclobutyl ring, introducing rigidity and altered lipophilicity.
  • Molecular Formula : C₁₁H₂₂N₂O₂ (MW: 214.3)3.
  • This structural feature may improve metabolic stability in drug candidates4.

tert-Butyl N-{[1-(2-Aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)

  • Structure: Incorporates a cyclopropane ring and a 2-aminoethyl side chain.
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32)5.
  • The additional aminoethyl group enables further functionalization, making it useful in linker chemistry for bioconjugation6.

Sulfur-Containing Analogs

tert-Butyl N-[1-Hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate (CAS 92148-47-5)

  • Structure : Features a hydroxyl group at the 1-position and a methylsulfanyl group at the 4-position.
  • Molecular Formula: C₁₁H₂₂NO₃S (MW: 260.36)7.
  • Key Differences : The thioether (methylsulfanyl) group enhances hydrophobicity and may participate in redox reactions. The hydroxyl group introduces hydrogen-bonding capacity, influencing solubility and crystallinity8.

Fluorinated Derivatives

tert-Butyl N-[3,3,4,4,4-Pentafluoro-2-(methylamino)butyl]carbamate

  • Structure : Contains a pentafluorinated butyl chain.
  • Molecular Formula : C₁₀H₁₆F₅N₂O₂ (MW: 315.24)9.
  • Key Differences : Fluorination dramatically increases electronegativity and stability against oxidative degradation. Such derivatives are valuable in medicinal chemistry for improving bioavailability and binding affinity10.

Short-Chain Analogs

tert-Butyl 2-(Methylamino)acetate (CAS 5616-81-9)

  • Structure : Shortens the backbone to a two-carbon chain.
  • Molecular Formula: C₈H₁₇NO₂ (MW: 159.23)11.
  • Key Differences : Reduced steric bulk facilitates faster reaction kinetics in acylation or alkylation reactions. Commonly used in peptide fragment synthesis12.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Reference ID
This compound Not specified Not specified Linear butan-2-yl, methylamino Amine protection, intermediates -
tert-Butyl N-[[1-(methylamino)cyclobutyl]methyl]carbamate C₁₁H₂₂N₂O₂ 214.3 Cyclobutyl ring Drug discovery, metabolic stability
tert-Butyl N-[1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate C₁₁H₂₂NO₃S 260.36 Hydroxyl, methylsulfanyl Redox-active intermediates
tert-Butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate C₁₀H₁₆F₅N₂O₂ 315.24 Pentafluorinated chain Bioavailability enhancement
tert-Butyl 2-(methylamino)acetate C₈H₁₇NO₂ 159.23 Two-carbon backbone Peptide synthesis

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl N-[1-(methylamino)butan-2-yl]carbamate to minimize byproducts?

Methodological Answer: Synthesis typically involves a multi-step process:

  • Step 1: Protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) at 0–25°C .
  • Step 2: Methylation of the secondary amine using methyl iodide in the presence of a base like K₂CO₃ in DMF at 50–60°C .
  • Byproduct Reduction: Optimize solvent polarity (e.g., dichloromethane for better selectivity) and employ slow reagent addition to suppress side reactions like over-alkylation. Monitor progress via TLC or HPLC .
ParameterOptimization Strategy
Temperature25°C for Boc protection; 50°C for methylation
SolventTHF/water (Boc protection); DMF (methylation)
Catalysts/AdditivesNaHCO₃ (Boc), K₂CO₃ (methylation)

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals: Boc tert-butyl protons (δ ~1.4 ppm), methylamino protons (δ ~2.2–2.5 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C) .
  • IR Spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H stretches (if deprotected) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group, m/z –100) .

Advanced Research Questions

Q. How can crystallographic data contradictions in tert-butyl carbamate derivatives be resolved using SHELX software?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to minimize noise .
  • SHELXL Refinement: Apply twin refinement for twinned crystals and anisotropic displacement parameters for non-H atoms. Validate with R-factor convergence (R₁ < 0.05) and electron density maps (residual density < 0.5 eÅ⁻³) .
  • Validation Tools: Check for symmetry violations and hydrogen bonding consistency using PLATON or Olex2 .

Q. What computational strategies predict the biological activity of tert-butyl carbamate derivatives?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). Focus on hydrogen bonding with the carbamate group and steric effects from the tert-butyl moiety .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR Models: Corrogate logP (lipophilicity) and polar surface area (PSA) with activity data using partial least squares regression .

Q. How can enantiomeric purity be determined for chiral tert-butyl carbamate intermediates?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Compare retention times to racemic standards .
  • Circular Dichroism (CD): Measure Cotton effects at 220–250 nm for carbamate chromophores .
  • Enantiomeric Excess (ee): Calculate using integration of HPLC peaks or Mosher’s ester derivatization followed by ¹H NMR .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in tert-butyl carbamate derivatives under basic vs. acidic conditions?

Methodological Answer:

  • Controlled Hydrolysis: Under acidic conditions (HCl/dioxane), the Boc group cleaves selectively, while bases (NaOH/MeOH) may degrade the methylamino moiety .
  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O for exchangeable protons) or in-situ IR to track intermediate formation .

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